1-Cyclobutanecarbonylpiperidin-3-amine
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Overview
Description
1-Cyclobutanecarbonylpiperidin-3-amine is a chemical compound that features a piperidine ring substituted with a cyclobutanecarbonyl group at the nitrogen atom and an amine group at the third carbon atom
Preparation Methods
The synthesis of 1-Cyclobutanecarbonylpiperidin-3-amine typically involves the following steps:
Amine Introduction: The amine group can be introduced via reductive amination, where the corresponding ketone is reacted with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity through controlled reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Cyclobutanecarbonylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or sulfonamides when reacted with acyl chlorides or sulfonyl chlorides, respectively.
Common reagents and conditions for these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts or bases to facilitate the reactions. Major products formed from these reactions include various substituted piperidines and cyclobutane derivatives.
Scientific Research Applications
1-Cyclobutanecarbonylpiperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders due to its piperidine moiety.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, serving as an intermediate in multistep synthetic pathways.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the design of catalysts and ligands for metal-catalyzed reactions.
Mechanism of Action
The mechanism of action of 1-Cyclobutanecarbonylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various physiological processes.
Comparison with Similar Compounds
1-Cyclobutanecarbonylpiperidin-3-amine can be compared to other piperidine derivatives, such as:
1-Benzylpiperidin-3-amine: Similar in structure but with a benzyl group instead of a cyclobutanecarbonyl group, leading to different pharmacological properties.
1-Cyclohexanecarbonylpiperidin-3-amine: Features a cyclohexane ring, which affects its steric and electronic properties compared to the cyclobutane ring.
1-Piperidinylacetylpiperidin-3-amine: Contains an acetyl group, influencing its reactivity and biological activity.
The uniqueness of this compound lies in its cyclobutanecarbonyl group, which imparts distinct steric and electronic characteristics, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-9-5-2-6-12(7-9)10(13)8-3-1-4-8/h8-9H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHNWOMYDYLFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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